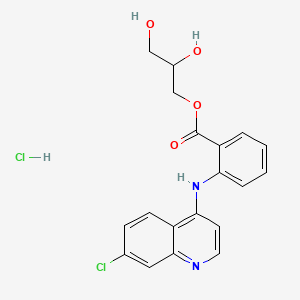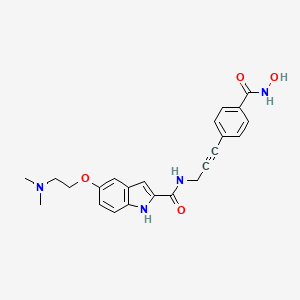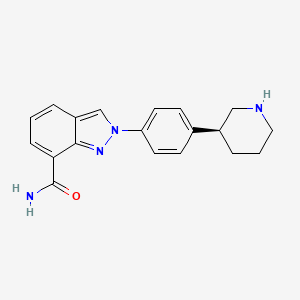
Niraparib
Overview
Description
Niraparib, sold under the brand name Zejula, is an anti-cancer medication used for the treatment of epithelial ovarian, fallopian tube, or primary peritoneal cancer . It is an oral, potent, highly selective poly-ADP ribose polymerase 1 (PARP1) and PARP2 inhibitor .
Molecular Structure Analysis
Niraparib has a molecular formula of C19H20N4O and a molecular weight of 320.4 . It is a potent and highly selective inhibitor of the poly-ADP ribose polymerase (PARP) enzymes, PARP-1 and PARP-2 .Chemical Reactions Analysis
Niraparib works by inhibiting the role of PARP enzymes, PARP-1 and PARP-2, in DNA repair. By blocking PARP enzymatic activity and increasing the formation of PARP–DNA complexes, niraparib induces DNA damage and cell death .Scientific Research Applications
First-Line Maintenance Treatment for Ovarian Cancer
Niraparib has shown efficacy as a first-line maintenance treatment in patients with advanced ovarian cancer. A multicenter study in China reported that Niraparib significantly improved progression-free survival (PFS) rates at various intervals post-treatment . The study also highlighted the importance of factors such as age, BRCA mutations, and R0 status after cytoreductive surgery in predicting PFS .
Treatment of Homologous Recombination Deficiency (HRD)
Niraparib is effective in treating ovarian cancer patients with HRD. It is approved for use in patients who have a complete or partial response to platinum-based chemotherapy. Real-world data from China suggest that a starting dose of 200 mg/day is both effective and well-tolerated in this patient population .
Neoadjuvant Therapy in Advanced Ovarian Cancer
The drug is being explored as a neoadjuvant therapy for advanced ovarian cancer with HRD. This application is part of a prospective, multicenter, exploratory, Phase 2, single-arm study . The aim is to evaluate the effectiveness and safety of Niraparib before the main treatment.
Individualized Starting Dose (ISD) Strategy
Niraparib’s ISD strategy, based on baseline body weight and platelet count, aims to improve its safety profile. The phase 3 PRIMA study showed that Niraparib significantly prolonged PFS versus placebo in the first-line maintenance setting regardless of HRD status, using an ISD in around 35% of patients .
Multi-Line Monotherapy in BRCAmt Patients
Niraparib serves as a multi-line monotherapy in patients with BRCA mutations or platinum-sensitive recurrence. It has demonstrated promising anti-tumor activity in both BRCA mutated and sporadic solid organ cancers .
Real-World Efficacy and Safety Profile
Studies have assessed the real-world efficacy and safety profile of Niraparib, investigating the clinical benefits associated with prolonged treatment and the relationship between different doses and PFS. These studies provide valuable insights into the practical use of Niraparib in a clinical setting .
Safety And Hazards
Niraparib has a manageable tolerability profile with myelosuppression as the main safety concern. Hematological reactions were managed with monitoring and dose reduction or interruption . It’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While the future directions of Niraparib are not explicitly mentioned in the available resources, ongoing trials and biological rationale of combination treatments involving niraparib, with particular focus on antiangiogenic drugs, immune checkpoint inhibitors and cyclic GMP-AMP synthase stimulator of interferon genes (cGAS/STING) pathway are being explored .
properties
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146129 | |
| Record name | Niraparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death. | |
| Record name | Niraparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Niraparib | |
CAS RN |
1038915-60-4 | |
| Record name | Niraparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niraparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niraparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niraparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-4827, HCl salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIRAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Niraparib?
A: Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , , , ]
Q2: How does Niraparib exert its antitumor effects?
A: Niraparib inhibits PARP enzymatic activity, leading to the trapping of PARP on single-strand DNA breaks. [] This trapping subsequently results in the accumulation of replication stress-induced double-strand DNA breaks. [] In cells with homologous recombination repair (HRR) deficiencies, these double-strand breaks cannot be efficiently repaired, ultimately leading to cell death. []
Q3: Why are homologous recombination deficient (HRD) tumors particularly sensitive to Niraparib?
A: HRD tumors rely heavily on PARP-mediated DNA repair mechanisms. [, , , ] By inhibiting PARP, Niraparib exacerbates DNA damage in these cells, ultimately overwhelming their repair capacity and leading to cell death. [, , , ]
Q4: What are the downstream effects of Niraparib on DNA damage response pathways?
A: Niraparib treatment has been shown to increase levels of: * Caspase-3, indicating apoptosis induction. [] * Phosphorylated histone γ-H2AX, a marker of double-strand DNA breaks. []
Q5: Is there information available regarding the molecular formula, weight, or spectroscopic data for Niraparib?
A5: The provided research abstracts do not delve into the detailed chemical structure of Niraparib or its spectroscopic characteristics.
Q6: Is there information available about Niraparib's material compatibility or stability under various conditions?
A6: The provided research abstracts primarily focus on the biological and clinical aspects of Niraparib and do not provide details on its material compatibility or stability.
Q7: How is Niraparib administered, and what is its pharmacokinetic profile?
A: Niraparib is administered orally. [, ] It exhibits a rapid absorption profile, achieving peak plasma concentration within approximately 3 hours. [] The drug's long terminal elimination half-life (approximately 35 hours) supports once-daily dosing. [] Niraparib demonstrates linear and dose-proportional pharmacokinetics, but factors like time to peak concentration, elimination half-life, and accumulation ratio remain independent of the dose administered. []
Q8: Does Niraparib effectively cross the blood-brain barrier?
A: Yes, research indicates that Niraparib demonstrates the ability to penetrate the blood-brain barrier. [, , , ] This property makes it a potential therapeutic candidate for treating brain metastases, particularly those originating from breast and ovarian cancers. [, , , ]
Q9: How does Niraparib's tumor exposure compare to its plasma exposure?
A: Notably, Niraparib exhibits a higher concentration in tumor tissue compared to plasma. [, ] In some instances, tumor concentrations were observed to be 4 to 131 times higher than corresponding plasma levels. [] This unique characteristic is attributed to its high volume of distribution. [, ]
Q10: How does the pharmacokinetic profile of Niraparib differ in Chinese patients compared to White patients?
A: Research suggests that the pharmacokinetic characteristics of Niraparib in Chinese patients are similar to those observed in White patients. []
Q11: What impact does body weight have on Niraparib's pharmacokinetics?
A: While baseline body weight has been found to have a modest impact on Niraparib's pharmacokinetic parameters, particularly drug exposure, this influence is not considered clinically significant. [, ]
Q12: How long does Niraparib maintain PARP inhibition?
A: Pharmacodynamic analysis shows that Niraparib can sustain approximately 90% PARP inhibition for a duration of 24 hours at steady state. []
Q13: What types of cancer has Niraparib shown efficacy against in clinical trials?
A: Clinical trials have demonstrated the efficacy of Niraparib in: * Ovarian cancer [, , , , , , , , , , ] * Breast cancer [, , , ] * Prostate cancer [, ] * Glioblastoma [, ]
Q14: Is Niraparib effective as a single agent or in combination therapies?
A: Niraparib has demonstrated efficacy as both a single agent and in combination with other treatments. [, , ] Research suggests it can enhance the cytotoxic effects of chemotherapy and radiotherapy. [, ] Combinations with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies are also under investigation. [, ]
Q15: Are there any known mechanisms of resistance to Niraparib?
A15: Resistance to PARP inhibitors, including Niraparib, is a complex issue. Factors influencing response include:
Q16: Is there cross-resistance between Niraparib and other PARP inhibitors?
A16: While the provided research abstracts do not explicitly address cross-resistance between Niraparib and other PARP inhibitors, this is an important area of ongoing research. Understanding patterns of cross-resistance will be crucial for optimizing treatment strategies for patients who develop resistance to one PARP inhibitor.
Q17: What are the common side effects observed with Niraparib treatment?
A17: The provided research abstracts focus on the scientific aspects of Niraparib and do not discuss detailed safety profiles or specific side effects.
Q18: What are the key biomarkers used to predict response to Niraparib therapy?
A18: Several biomarkers are used in clinical trials and practice to guide Niraparib treatment:
Q19: What are potential areas of future research regarding biomarkers for Niraparib?
A19: While BRCA and HRD status are currently key biomarkers, further research is necessary to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[5-Fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide](/img/structure/B1663476.png)
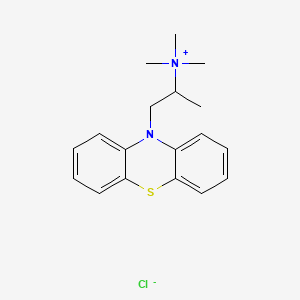
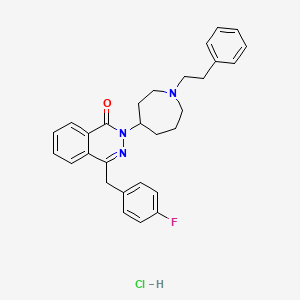
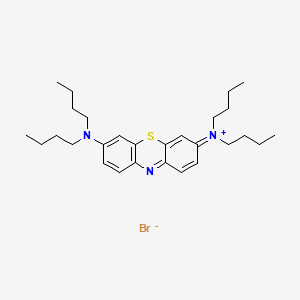
![2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1663483.png)

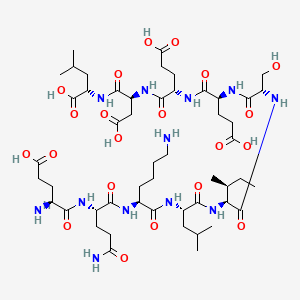

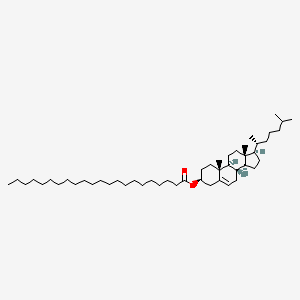
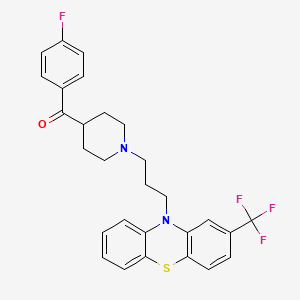
![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)
